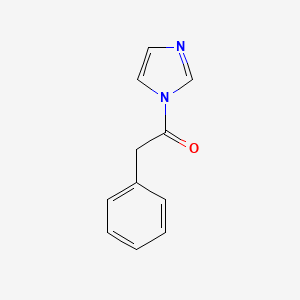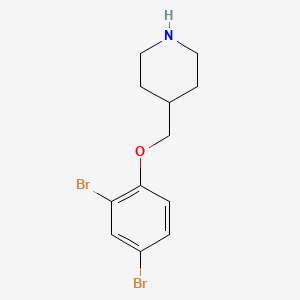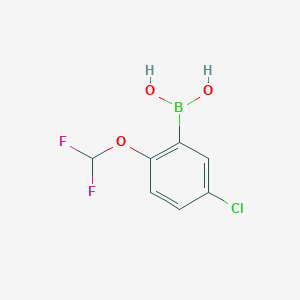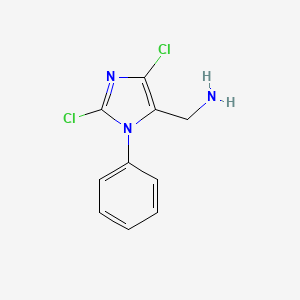
1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H14O3 and a molecular weight of 266.29 g/mol . It is known for its yellow crystalline appearance and is soluble in organic solvents like dimethyl sulfoxide and ethanol . This compound is often used in various chemical and biological research applications due to its unique structure and properties.
Méthodes De Préparation
1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one can be synthesized through the reaction of phenol and pentan-3-one under specific conditions . The reaction typically involves the use of a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or catalyst precursor in organic synthesis.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: This compound has similar structural features but differs in the position of the hydroxyl groups, which can affect its reactivity and biological activity.
Dibenzalacetone: Another structurally related compound, known for its use in organic synthesis and as a precursor for various chemical reactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H14O3 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(1E,4E)-1,5-bis(3-hydroxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H14O3/c18-15(9-7-13-3-1-5-16(19)11-13)10-8-14-4-2-6-17(20)12-14/h1-12,19-20H/b9-7+,10-8+ |
Clé InChI |
WOHFCBMZGVNRBL-FIFLTTCUSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)/C=C/C(=O)/C=C/C2=CC(=CC=C2)O |
SMILES canonique |
C1=CC(=CC(=C1)O)C=CC(=O)C=CC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


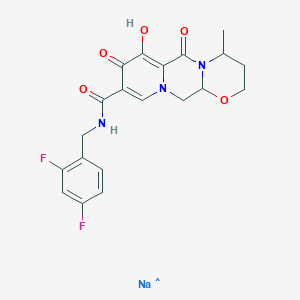

![5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
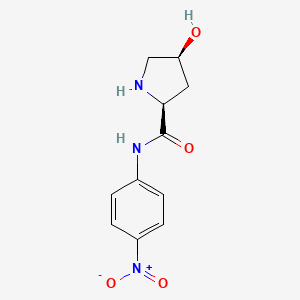
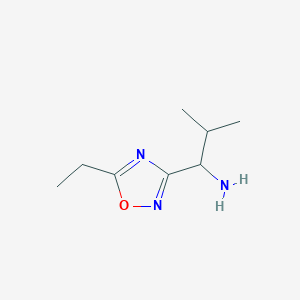
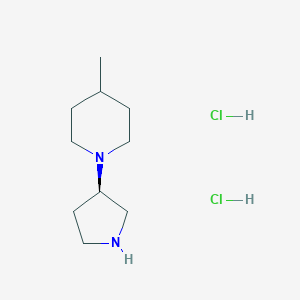

![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
